molecular formula C20H24N2O2 B11946747 Hexanediamide, N,N'-bis(4-methylphenyl)- CAS No. 114306-55-7

Hexanediamide, N,N'-bis(4-methylphenyl)-

Cat. No.: B11946747
CAS No.: 114306-55-7
M. Wt: 324.4 g/mol
InChI Key: KENCHVFXABFDDW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Hexanediamide, N,N’-bis(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Hexanediamide, N,N’-bis(4-methylphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hexanediamide, N,N’-bis(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Hexanediamide, N,N’-bis(4-methylphenyl)- can be compared with other similar compounds, such as:

These compounds share a similar hexanediamide backbone but differ in the substituents attached to the phenyl groups. The unique properties of Hexanediamide, N,N’-bis(4-methylphenyl)- arise from the presence of the 4-methylphenyl groups, which can influence its reactivity, stability, and interactions with other molecules .

Biological Activity

Hexanediamide, N,N'-bis(4-methylphenyl)-, also known as bis(4-methylphenyl)hexanediamide, is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H22N2O
  • Molecular Weight : 262.36 g/mol
  • Structure : The compound features a hexanediamide backbone with two 4-methylphenyl groups attached to the nitrogen atoms.

The biological activity of Hexanediamide, N,N'-bis(4-methylphenyl)- is primarily attributed to its ability to interact with various biological targets. The amide functional groups allow for hydrogen bonding with proteins, influencing their conformation and function. This interaction can modulate enzyme activity and receptor binding, leading to various physiological effects.

Biological Activities

  • Antimicrobial Properties : Research indicates that derivatives of hexanediamides exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain hexanediamide derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Hexanediamides have been studied for their potential anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
  • Anticancer Activity : Preliminary studies suggest that hexanediamides may possess anticancer properties by inducing apoptosis in cancer cells. This is thought to occur through the modulation of signaling pathways involved in cell survival and proliferation .

Case Studies and Experimental Data

Several studies have investigated the biological activity of hexanediamides:

  • Study on Antibacterial Activity :
    • Objective : Evaluate the antibacterial efficacy of hexanediamide derivatives.
    • Method : Disk diffusion method was used against various bacterial strains.
    • Results : Compounds demonstrated significant inhibition zones compared to control groups, indicating strong antibacterial properties .
  • Inflammation Model Study :
    • Objective : Assess the anti-inflammatory effects in a murine model.
    • Method : Mice were treated with hexanediamide derivatives prior to inducing inflammation.
    • Results : Treated mice showed reduced levels of inflammatory markers compared to untreated controls .

Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of S. aureus and E. coli
Anti-inflammatoryReduces cytokine production in inflammation models
AnticancerInduces apoptosis in cancer cell lines

Properties

CAS No.

114306-55-7

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

N,N'-bis(4-methylphenyl)hexanediamide

InChI

InChI=1S/C20H24N2O2/c1-15-7-11-17(12-8-15)21-19(23)5-3-4-6-20(24)22-18-13-9-16(2)10-14-18/h7-14H,3-6H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

KENCHVFXABFDDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

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